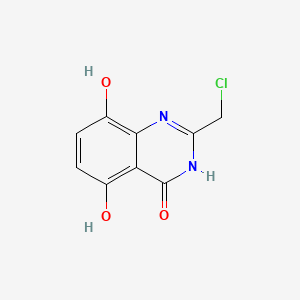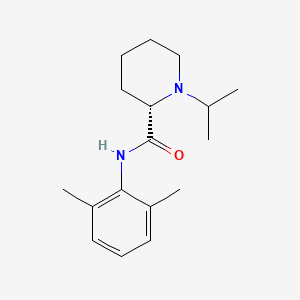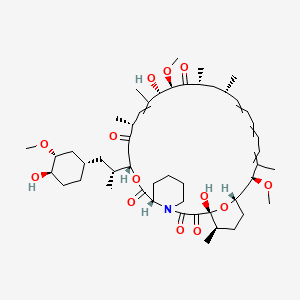
Fenclofenac Ethyl Ester
Übersicht
Beschreibung
Fenclofenac Ethyl Ester is a non-steroidal anti-inflammatory drug (NSAID) derivative of fenclofenac. It is known for its potential therapeutic effects and low toxicity. This compound is used to treat pain and inflammation and has gained attention due to its promising pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fenclofenac Ethyl Ester can be synthesized through the esterification of fenclofenac with ethanol in the presence of an acid catalyst. The reaction typically involves heating fenclofenac and ethanol with concentrated sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions: Fenclofenac Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to fenclofenac and ethanol in the presence of an acid or base.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Common reagents include alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Fenclofenac and ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Fenclofenac Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of esterification and hydrolysis reactions.
Biology: The compound is studied for its anti-inflammatory and immunosuppressive properties.
Medicine: It is investigated for its potential use in treating inflammatory conditions and pain management.
Industry: this compound is used in the formulation of pharmaceutical products due to its stability and efficacy.
Wirkmechanismus
Fenclofenac Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is responsible for the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Fenclofenac: The parent compound of Fenclofenac Ethyl Ester, also an NSAID with similar anti-inflammatory properties.
Ibuprofen: Another NSAID commonly used for pain and inflammation, but with a different chemical structure.
Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its ester functional group, which can be hydrolyzed to release the active fenclofenac. This esterification can enhance the compound’s pharmacokinetic properties, such as improved absorption and prolonged duration of action.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16(19)9-11-5-3-4-6-14(11)21-15-8-7-12(17)10-13(15)18/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOXAWKYALFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)



